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Compound Name: Antimony(V) phosphate

Cat. No.: B040821 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the computationally-derived

properties of monoclinic Antimony(III) Phosphate (SbPO₄). Leveraging data from high-

throughput density functional theory (DFT) calculations and theoretical studies, this document

offers a detailed exploration of its structural, electronic, and thermodynamic characteristics. The

information presented herein is intended to serve as a foundational resource for researchers in

materials science and computational chemistry, as well as professionals in drug development

exploring inorganic compounds.

Core Computational Properties
Computational analysis reveals Antimony Phosphate (SbPO₄) to be a layered material with a

monoclinic crystal structure. The key quantitative properties derived from these studies are

summarized below, providing a baseline for further theoretical and experimental investigations.

Structural and Thermodynamic Data
The fundamental structural and thermodynamic parameters for monoclinic SbPO₄ have been

calculated using first-principles methods. These values are essential for understanding the

material's stability and crystal lattice configuration.
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Property Value Citation

Crystal System Monoclinic [1]

Space Group P2₁/m [1]

Lattice Parameters
a = 6.885 Å, b = 4.873 Å, c =

5.288 Å
[1]

β = 83.386° [1]

Formation Energy -2.365 eV/atom [1]

Calculated Density 4.08 g/cm³ [1]

Electronic Properties
The electronic structure of SbPO₄ dictates its electrical and optical behavior. Computational

studies have determined its band gap, indicating it is an insulator.

Property Value Citation

Band Gap (GGA) 4.079 eV (Indirect) [1]

Theoretical Band Gap 3.84 eV (Indirect) [2]

Computational Methodology
The data presented in this guide is primarily derived from Density Functional Theory (DFT)

calculations, a standard method for predicting the properties of solid-state materials.

Ab Initio Calculations
The properties of monoclinic SbPO₄ were determined using the Vienna Ab initio Simulation

Package (VASP). The calculations were performed within the Generalized Gradient

Approximation (GGA) using the Perdew-Burke-Ernzerhof (PBE) exchange-correlation

functional. The projector augmented-wave (PAW) method was employed to describe the

interaction between the core and valence electrons. A plane-wave basis set with a kinetic

energy cutoff of 520 eV was used. The Brillouin zone was sampled using a Monkhorst-Pack k-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://legacy.materialsproject.org/materials/mp-3439/
https://legacy.materialsproject.org/materials/mp-3439/
https://legacy.materialsproject.org/materials/mp-3439/
https://legacy.materialsproject.org/materials/mp-3439/
https://legacy.materialsproject.org/materials/mp-3439/
https://legacy.materialsproject.org/materials/mp-3439/
https://legacy.materialsproject.org/materials/mp-3439/
https://www.researchgate.net/figure/Theoretical-electronic-band-structure-of-monoclinic-SbPO4-at-a-0-GPa-and-b-51-GPa_fig10_349521061
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


point mesh. For structural optimization, the atomic positions and lattice parameters were fully

relaxed until the forces on each atom were less than 0.01 eV/Å.

The computational workflow for characterizing a material like SbPO₄ typically follows a logical

progression from defining the crystal structure to calculating its various properties.

Input Definition

Core Calculations

Output Analysis

Crystal Structure Definition
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Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b040821?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Computational characterization workflow.

Experimental Protocols
While this guide focuses on computational data, understanding the synthesis of the material is

crucial for experimental validation.

Solid-State Synthesis of Antimony Phosphate
A common method for synthesizing antimony phosphate involves a solid-state reaction.[3]

Materials:

Antimony metal (Sb)

Meta-phosphoric acid ((HPO₃)ₙ)

Procedure:

A stoichiometric mixture of antimony metal and meta-phosphoric acid is prepared.

The mixture is thoroughly ground in an agate mortar to ensure homogeneity.

The ground mixture is placed in an alumina crucible.

The crucible is heated in a furnace at high temperatures to initiate the reaction. The exact

temperature and duration will influence the final product's crystallinity and phase purity.

After the reaction is complete, the furnace is cooled down to room temperature.

The resulting product is collected and can be characterized using techniques like X-ray

diffraction (XRD) to confirm the formation of the desired SbPO₄ phase.

Precipitation Method for Anhydrous Antimony
Orthophosphate
An alternative synthesis route involves precipitation from a solution.[4]

Materials:
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Antimony oxide (Sb₂O₃)

Concentrated hydrochloric acid (HCl)

A water-soluble orthophosphate source (e.g., diammonium hydrogen phosphate,

(NH₄)₂HPO₄)

Dilute phosphoric acid (H₃PO₄)

Deionized water

Procedure:

Antimony oxide is dissolved in concentrated hydrochloric acid under controlled temperature

conditions to form an acid antimony solution.

Slowly, a solution of a water-soluble orthophosphate source is added to the antimony

solution. The rate of addition should be controlled to maintain the pH of the reaction solution

below approximately 3.

A precipitate of antimony phosphate will form.

The reaction mixture is digested for about one hour to ensure complete precipitation.

The solid antimony phosphate is then separated from the solution by filtration.

The precipitate is washed first with dilute phosphoric acid and then with deionized water to

remove any remaining impurities.

The final product is dried to obtain anhydrous antimony orthophosphate.

Structural and Electronic Details
The relationship between the crystal structure and the resulting electronic properties is a key

aspect of understanding a material's behavior.

Crystal Structure Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Monoclinic SbPO₄ is characterized by a two-dimensional layered structure.[1] Within these

layers, the antimony atoms are in a +3 oxidation state (Sb³⁺) and are coordinated to four

oxygen atoms in a see-saw-like geometry. The phosphorus atoms are in a +5 oxidation state

(P⁵⁺) and are tetrahedrally coordinated to four oxygen atoms. These SbO₄ and PO₄ polyhedra

are interconnected, forming the layers. The interaction between these layers is expected to be

weaker, which is a common feature of van der Waals materials.

The logical relationship for determining the thermodynamic stability of a computationally

predicted material involves comparing its formation energy to that of known competing phases.

This is often visualized using a convex hull diagram.

Computational Steps
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Logic for determining thermodynamic stability.

Electronic Band Structure
The calculated electronic band structure of monoclinic SbPO₄ reveals an indirect band gap of

approximately 3.84 to 4.08 eV.[1][2] An indirect band gap means that the valence band

maximum (VBM) and the conduction band minimum (CBM) do not occur at the same k-point in

the Brillouin zone. This characteristic has significant implications for the material's optical

properties, as electron-hole recombination in indirect band gap materials typically requires the

involvement of a phonon to conserve momentum, making radiative recombination less efficient

than in direct band gap materials. Theoretical analysis indicates that the top of the valence

band is primarily composed of O 2p states, while the bottom of the conduction band is mainly

formed by Sb 5p states.[2]

Conclusion
The computational studies summarized in this technical guide provide a robust foundation for

understanding the core properties of monoclinic Antimony(III) Phosphate. The data on its

stable, layered crystal structure, and its wide, indirect band gap offer valuable insights for its

potential applications. The detailed methodologies and synthesis protocols also serve as a

practical reference for further experimental and theoretical exploration of this and related

antimony-based compounds. This computationally-driven approach accelerates the discovery

and characterization of new materials, paving the way for their integration into novel

technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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